N'-(1-benzylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide
Overview
Description
N’-(1-benzylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a cyclopropane moiety. Its synthesis and applications have been explored in the context of medicinal chemistry, particularly in the development of novel analgesics and other therapeutic agents.
Preparation Methods
The synthesis of N’-(1-benzylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol. The mixture is left overnight, and the ethanol is then evaporated. The remaining product is crystallized from acetone, yielding N’-(1-benzylpiperidin-4-ylidene)acetohydrazide . This intermediate can then be further reacted with other reagents to form the final compound.
Chemical Reactions Analysis
N’-(1-benzylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with NaBH4 can yield a reduced form of the compound with altered functional groups .
Scientific Research Applications
It has also been explored for its potential anti-diabetic and anti-cancer activities through in silico docking studies . These studies have shown that the compound can interact with specific protein targets, suggesting its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as receptor proteins. Molecular docking studies have shown that the compound can form stable complexes with these targets through electrostatic and van der Waals interactions . These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
N’-(1-benzylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide can be compared with other similar compounds, such as N’-(1-benzylpiperidin-4-ylidene)-2-cyanoacetohydrazide and N-(1-benzylpiperidin-4-ylidene)hydroxylamine hydrochloride These compounds share similar structural features but differ in their specific functional groups and overall chemical properties
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-2-phenylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(21-15-20(21)18-9-5-2-6-10-18)24-23-19-11-13-25(14-12-19)16-17-7-3-1-4-8-17/h1-10,20-21H,11-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBFFRHYADLRCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2CC2C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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